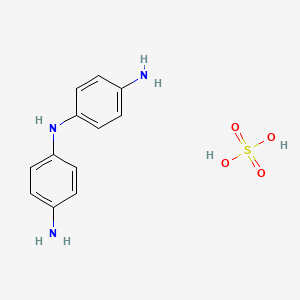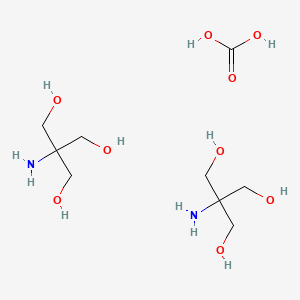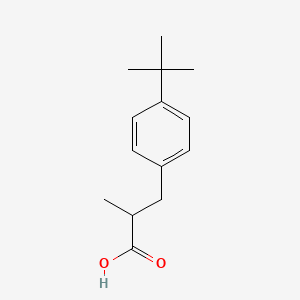![molecular formula C5H4N4 B1266753 [1,2,4]Triazolo[4,3-a]pyrazin CAS No. 274-82-8](/img/structure/B1266753.png)
[1,2,4]Triazolo[4,3-a]pyrazin
Übersicht
Beschreibung
[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C5H4N4 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,4-Triazolo[4,3-a]pyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
[1,2,4]Triazolo[4,3-a]pyrazin-Derivate wurden synthetisiert und auf ihr Potenzial als antibakterielle Mittel bewertet. Diese Verbindungen zeigten moderate bis gute antibakterielle Aktivitäten gegen sowohl grampositive Staphylococcus aureus als auch gramnegative Escherichia coli-Stämme . Zum Beispiel zeigte ein bestimmtes Derivat überlegene antibakterielle Aktivitäten, die mit dem Antibiotikum Ampicillin der ersten Wahl vergleichbar waren . Die Struktur-Aktivitäts-Beziehung dieser Derivate ist ebenfalls ein interessantes Thema im Bereich der antibakteriellen Forschung .
Krebstherapie
Im Bereich der Onkologie wurden this compound-Derivate als neuartige duale c-Met/VEGFR-2-Inhibitoren konzipiert und synthetisiert . Diese Verbindungen zeigten vielversprechende antiproliferative Aktivitäten gegen verschiedene Krebszelllinien, darunter A549, MCF-7 und Hela . Die vielversprechendste Verbindung aus dieser Klasse zeigte exzellente Kinase-inhibitorische Aktivitäten und induzierte späte Apoptose in A549-Zellen . Dies deutet auf eine mögliche Anwendung in der zielgerichteten Krebstherapie hin.
Behandlung von Diabetes mellitus
Der Schlüssel-Pharmakophor von Sitagliptinphosphat, einem Medikament zur Behandlung von Typ-II-Diabetes mellitus, basiert auf der 3-(Trifluormethyl)-1,2,4-triazolo[4,3-a]pyrazin-Struktur . Dies unterstreicht die Bedeutung von this compound-Derivaten bei der Entwicklung von Antidiabetika.
PARP1-Inhibition zur Krebsbehandlung
This compound-Derivate wurden als PARP1-Inhibitoren identifiziert, die HR-defiziente Krebszellen selektiv abtöten können . Diese Inhibitoren dienen als pharmakologische Werkzeuge zur Untersuchung des Mechanismus der erworbenen Resistenz gegen PARP1-Inhibitoren und könnten vielversprechende therapeutische Mittel zur Behandlung von HR-defizienten Krebserkrankungen darstellen .
Überwindung von Arzneimittelresistenz bei Krebs
Die Entwicklung und Synthese von this compound-Derivaten als duale c-Met/VEGFR-2-Inhibitoren spielen auch eine Rolle bei der Überwindung der Multidrug-Resistenz bei Krebs . Durch die gezielte Ansteuerung mehrerer Arzneimittelwege könnten diese Verbindungen effektiver bei der Verhinderung der Entwicklung von Arzneimittelresistenz sein.
Bewertung der hämolytischen Toxizität
Zusätzlich zu ihren antiproliferativen und Kinase-inhibitorischen Aktivitäten wurden this compound-Derivate auf ihre hämolytische Toxizität untersucht . Die Ergebnisse deuten auf eine geringe hämolytische Toxizität hin, was eine wünschenswerte Eigenschaft für potenzielle therapeutische Mittel ist.
Wirkmechanismus
Target of Action
The compound [1,2,4]triazolo[4,3-a]pyrazine, also known as 1,2,4-Triazolo[4,3-a]pyrazine, has been found to interact with several targets. It has shown potential as a c-Met kinase inhibitor , which plays a crucial role in the growth and survival of cancer cells. Additionally, it has exhibited antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . Other potential targets include DprE1 and Poly (ADP-ribose) polymerase 1 (PARP1) , which are involved in bacterial cell wall biosynthesis and DNA repair mechanisms, respectively.
Mode of Action
As a c-Met kinase inhibitor, it likely prevents the activation of the c-Met pathway, thereby inhibiting the growth and survival of cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,2,4]triazolo[4,3-a]pyrazine are likely to be diverse given its multiple targets. In cancer cells, it may inhibit the c-Met pathway, affecting downstream processes such as cell proliferation and survival . In bacteria, it may disrupt cell wall biosynthesis or other essential processes, leading to bacterial death .
Result of Action
The result of [1,2,4]triazolo[4,3-a]pyrazine’s action would depend on its target. In cancer cells, inhibition of the c-Met pathway could lead to reduced cell proliferation and increased cell death . In bacteria, the compound’s action could result in bacterial death due to disruption of essential processes .
Biochemische Analyse
Biochemical Properties
1,2,4-Triazolo[4,3-a]pyrazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met kinase and PARP1, leading to the inhibition of their activities . The interaction with c-Met kinase is particularly noteworthy, as it is involved in various cellular processes, including cell growth, survival, and migration. By inhibiting c-Met kinase, 1,2,4-Triazolo[4,3-a]pyrazine can potentially disrupt these processes, making it a promising candidate for anti-cancer therapies .
Cellular Effects
The effects of 1,2,4-Triazolo[4,3-a]pyrazine on various cell types and cellular processes are profound. In cancer cell lines such as A549, MCF-7, and HeLa, this compound has demonstrated significant antiproliferative activities . It influences cell function by inhibiting cell signaling pathways associated with c-Met kinase and VEGFR-2 kinases, leading to reduced cell proliferation and induction of apoptosis . Additionally, 1,2,4-Triazolo[4,3-a]pyrazine affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 1,2,4-Triazolo[4,3-a]pyrazine exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active sites of enzymes such as c-Met kinase and PARP1, leading to their inhibition . This inhibition results in the disruption of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, survival, and DNA repair. The binding interactions are facilitated by the unique structural features of 1,2,4-Triazolo[4,3-a]pyrazine, which allow it to fit into the active sites of these enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,4-Triazolo[4,3-a]pyrazine have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 1,2,4-Triazolo[4,3-a]pyrazine can lead to sustained inhibition of target enzymes and persistent antiproliferative effects
Dosage Effects in Animal Models
The effects of 1,2,4-Triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, the compound exhibits moderate inhibition of target enzymes and limited antiproliferative effects. As the dosage increases, the inhibitory effects become more pronounced, leading to significant reductions in tumor growth and enhanced apoptosis in cancer cells . High doses of 1,2,4-Triazolo[4,3-a]pyrazine can also result in toxic or adverse effects, highlighting the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
1,2,4-Triazolo[4,3-a]pyrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions that can influence its activity and stability. Enzymes such as cytochrome P450 play a role in the metabolism of 1,2,4-Triazolo[4,3-a]pyrazine, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can affect the compound’s efficacy and safety profile, making it essential to understand its biotransformation in detail.
Transport and Distribution
Within cells and tissues, 1,2,4-Triazolo[4,3-a]pyrazine is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its therapeutic potential. For instance, binding to specific transporters can facilitate the uptake of 1,2,4-Triazolo[4,3-a]pyrazine into target cells, enhancing its efficacy . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and targeting of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of 1,2,4-Triazolo[4,3-a]pyrazine plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, localization to the nucleus can enhance its interaction with nuclear enzymes such as PARP1, leading to more effective inhibition of DNA repair processes . The subcellular distribution of 1,2,4-Triazolo[4,3-a]pyrazine is therefore a critical factor in determining its biochemical and therapeutic effects.
Eigenschaften
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSPJDGXKBDYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290402 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-82-8 | |
| Record name | 274-82-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of [, , ]triazolo[4,3-a]pyrazine derivatives?
A1: Research indicates that [, , ]triazolo[4,3-a]pyrazine derivatives exhibit activity towards various targets, including:
- Human Renin: These compounds have demonstrated potent inhibitory activity against human renin, an enzyme involved in the renin-angiotensin system, suggesting potential applications for hypertension treatment. [, ]
- Phosphodiesterase 2 (PDE2) & Phosphodiesterase 10 (PDE10): Specific derivatives exhibit potent inhibitory activity against PDE2 and PDE10, enzymes involved in regulating intracellular cyclic nucleotide signaling, making them promising candidates for neurological disorders. [, ]
- P2X7 Receptor: Certain derivatives act as antagonists of the P2X7 receptor, a key player in inflammatory processes and pain signaling, suggesting potential for treating inflammatory and neuropathic pain. [, ]
- c-Met Kinase: [, , ]triazolo[4,3-a]pyrazines bearing 4-oxo-pyridazinone moieties have shown potent inhibition of c-Met kinase, a crucial regulator of cell growth and survival, making them attractive targets for anti-cancer therapies. []
Q2: How does the introduction of a linear, lipophilic moiety at the meta-position of the phenyl ring attached to the triazole influence the activity of [, , ]triazolo[4,3-a]pyrazine derivatives?
A2: Studies have shown that incorporating a linear, lipophilic moiety at the meta-position of the phenyl ring in pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines enhances selectivity for PDE2 over PDE10. This modification is thought to influence the interaction with the binding pockets of these enzymes, leading to preferential inhibition of PDE2. []
Q3: What structural modifications to the piperazine ring of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine were explored to mitigate its observed genotoxicity?
A3: Investigations into the genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, a potent H4 receptor antagonist, revealed that metabolic bioactivation of the piperazine moiety, potentially leading to the formation of reactive intermediates like glyoxal, could be responsible for its mutagenicity. To address this, researchers explored modifications to the piperazine ring, aiming to disrupt the bioactivation pathways without compromising the H4 receptor inhibitory potency. This led to the development of next-generation compounds that retained their activity while exhibiting a reduced genotoxic profile. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


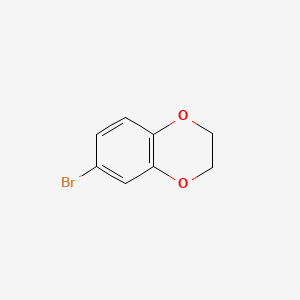
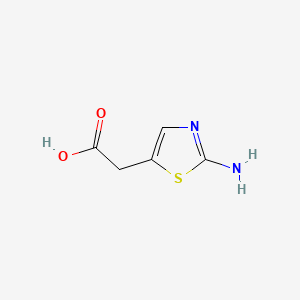
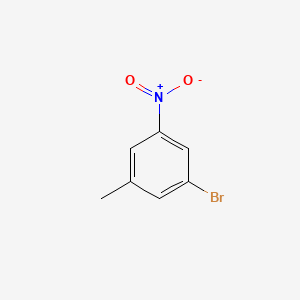
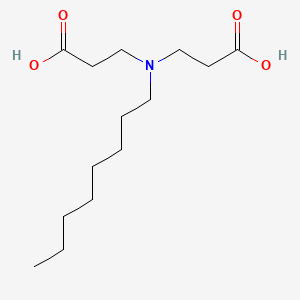
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butyl-](/img/structure/B1266675.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-butoxy-](/img/structure/B1266676.png)
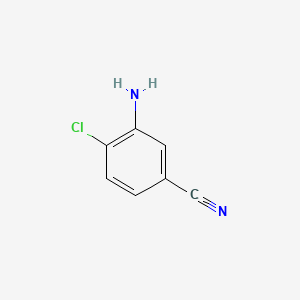
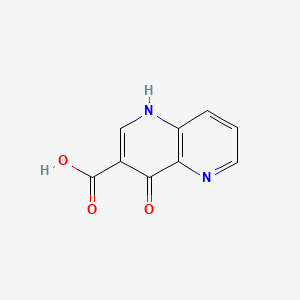

![Bis[4-(2-hydroxyethoxy)-3,5-dibromophenyl] Sulfone](/img/structure/B1266683.png)
